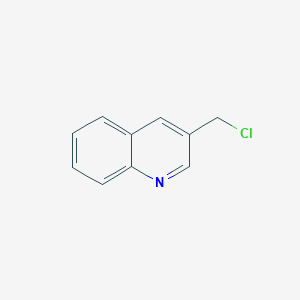
3-(Clorometil)quinolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Chloromethyl)quinoline derivatives often involves strategic functionalization of the quinoline nucleus. A notable method is the use of 1,3-dipolar cycloaddition (click chemistry) to achieve derivatives with significant antifungal and antibacterial activity (Kategaonkar et al., 2010). Another approach involves a three-step one-pot synthesis from readily available precursors, showcasing the versatility and accessibility of these compounds for further functionalization (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)quinoline derivatives has been extensively studied, revealing insights into their conformational and crystallographic properties. X-ray crystallography has provided detailed information on the molecular geometry, showing planarity and intramolecular interactions that contribute to the stability and reactivity of these compounds (Kant et al., 2010).
Chemical Reactions and Properties
3-(Chloromethyl)quinoline exhibits a wide range of chemical reactivity, allowing for the synthesis of diverse functionalized derivatives. These reactions include nucleophilic substitution, cycloadditions, and electrophilic aromatic substitution, demonstrating the compound's versatility as a synthetic intermediate (Meth-Cohn et al., 1981).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various domains. These properties are influenced by the specific substituents and structural modifications, which can be tailored to achieve desired outcomes (Ghosh et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the application of 3-(Chloromethyl)quinoline derivatives in synthesis and drug design. Detailed studies using techniques such as NMR, IR spectroscopy, and computational chemistry provide insights into these properties, guiding the development of new compounds with optimized characteristics (Wazzan et al., 2016).
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Quinolina
3-(Clorometil)quinolina: es un intermedio clave en la síntesis de varios derivados de quinolina. Estos derivados son significativos debido a su presencia en numerosos compuestos sintéticos y naturales con aplicaciones en química medicinal, bioorgánica, agroquímica e industrial . La reactividad del compuesto permite transformaciones como la alquilación y la anulación, lo que lleva a la creación de nuevas moléculas con posibles actividades farmacológicas.
Agentes Antimaláricos y Antibacterianos
Los derivados de quinolina, incluidos los derivados de This compound, se han utilizado para desarrollar fármacos con propiedades antimaláricas y antibacterianas . El motivo estructural de la quinolina es común en productos farmacéuticos como la cloroquina y la ciprofloxacina, destacando la importancia de este compuesto en el descubrimiento y desarrollo de fármacos.
Fotovoltaica de Tercera Generación
Los derivados de This compound han encontrado aplicaciones en células fotovoltaicas de tercera generación . Estos compuestos orgánicos se utilizan por sus propiedades optoelectrónicas, contribuyendo al desarrollo de soluciones de energía solar más eficientes y rentables.
Diodos Orgánicos Emisores de Luz (OLED)
En el campo de la electrónica, los derivados de This compound se utilizan en la capa emisora de los OLED . Su capacidad para emitir luz cuando se aplica una corriente eléctrica los hace adecuados para las tecnologías de visualización e iluminación.
Transistores Orgánicos
Los derivados de quinolina también se están explorando para su uso en transistores orgánicos . Sus propiedades semiconductoras son valiosas para el desarrollo de dispositivos electrónicos flexibles y ligeros.
Aplicaciones Biomédicas
Hay investigaciones en curso sobre el uso de derivados de This compound en aplicaciones biomédicas. Estos compuestos se están considerando por su potencial en tecnologías de diagnóstico y terapéuticas debido a sus propiedades bioactivas .
Mecanismo De Acción
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane function . The specific interactions of 3-(Chloromethyl)quinoline with its targets would depend on the nature of these targets.
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cell signaling, gene expression, or metabolic processes.
Action Environment
The action of 3-(Chloromethyl)quinoline can be influenced by various environmental factors, including the pH, temperature, and presence of other molecules in the environment . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Safety and Hazards
3-(Chloromethyl)quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The diversity in the pharmacological response of the quinoline system, including 3-(Chloromethyl)quinoline, has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Propiedades
IUPAC Name |
3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGFOBIDOVCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446369 | |
| Record name | 3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104325-51-1 | |
| Record name | 3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactive sites of 2-chloro-3-(chloromethyl)quinoline and how can these be utilized in synthesis?
A1: The 2-chloro-3-(chloromethyl)quinoline scaffold presents two reactive sites: the chlorine atoms at the 2 and 3-(chloromethyl) positions. These sites offer versatile handles for various chemical transformations. For instance, [] demonstrates a palladium-catalyzed domino Sonogashira coupling reaction where the chlorine at the 2-position is first substituted by a terminal alkyne. This is followed by dimerization, resulting in novel dimer quinolinium salts. Furthermore, [] highlights the reactivity of the 3-(chloromethyl) group. In this study, it reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of K2CO3 to afford novel dihydropyrimidothiazinoquinoline derivatives. These examples showcase the potential of this scaffold in constructing diverse and complex heterocyclic systems relevant to medicinal chemistry and materials science.
Q2: Can you provide a specific example of regioselective functionalization on the 2-chloro-3-(chloromethyl)quinoline scaffold?
A2: Yes, [] demonstrates the regioselective O-alkylation of the 2-chloro-3-(chloromethyl)quinoline scaffold. The study highlights the selective alkylation occurring at the oxygen atom of a hydroxyl group present in the molecule, leaving the chlorine atoms intact. This regioselectivity is crucial for further synthetic modifications and highlights the possibility of fine-tuning the reactivity of this scaffold for the preparation of specific target molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



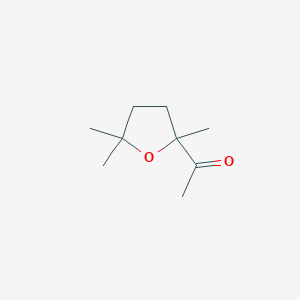


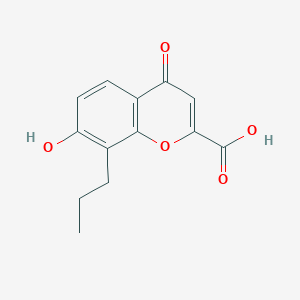

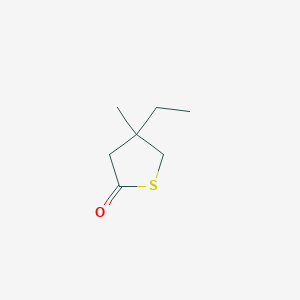
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
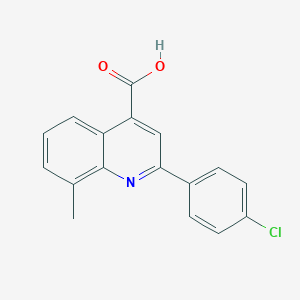



![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

